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Introduction to Nicotine Extraction and Analysis

Nicotine (3-(1-Methyl-2-pyrrolidinyl)pyridine) is a principal alkaloid found in tobacco plants (Nicotiana
tabacum) and represents the primary addictive component in tobacco products. As research on nicotine
continues to evolve—spanning tobacco harm reduction, pharmaceutical applications, and toxicological
studies—the demand for reliable, reproducible, and efficient sample preparation techniques has
significantly increased. These methods must accommodate diverse sample matrices including raw plant
material, electronic cigarette liquids, and biological specimens, while achieving the necessary sensitivity
and specificity for accurate quantification. The selection of appropriate sample preparation methodology
directly influences analytical parameters including recovery, precision, and the ability to detect minor

alkaloids that may contribute to nicotine's overall pharmacological profile.

Current challenges in nicotine analysis include the complex compeosition of tobacco products, the presence
of nicotine in various chemical forms (free base vs. salt), and the need to detect increasingly lower
concentrations in emerging products with modified risk claims. Furthermore, the regulatory landscape for
nicotine-containing products continues to evolve, necessitating robust analytical methods that can be
standardized across laboratories. This application note provides a comprehensive overview of established

and emerging nicotine sample preparation techniques, with detailed protocols optimized for different
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research applications and sample matrices. By comparing the performance characteristics of each method,
researchers can select the most appropriate approach for their specific analytical requirements, whether for

quality control, product development, or pharmacological investigation.

Supercritical Fluid Extraction (SFE) of Nicotine from
Tobacco

Principles and Advantages of SFE

Supercritical fluid extraction (SFE) utilizing carbon dioxide (COz2) has emerged as a green extraction
technology for isolating nicotine from tobacco and related waste products. This technique leverages the
unique properties of supercritical CO2, which exhibits gas-like diffusion properties and liquid-like
solvation capabilities, enabling efficient penetration of plant matrices and extraction of target compounds.
The supercritical state of COz is achieved when it is heated and pressurized beyond its critical point (31.1°C,
73.8 bar), creating a tunable solvent system whose density and solvation power can be precisely controlled
by adjusting temperature and pressure parameters. The significant advantage of SFE includes the
elimination of organic solvent residues in extracts, relatively low operating temperatures that prevent
thermal degradation of labile compounds, and the inherent selectivity achievable through parameter
optimization. Additionally, supercritical CO2 is non-flammable, non-toxic, and readily available at high
purity, making it an economically and environmentally favorable alternative to conventional organic

solvents.

From an industrial perspective, SFE technology has successfully transitioned to ton-scale production
systems, demonstrating its viability for large-scale processing of tobacco waste materials. The closed-system
design of SFE equipment minimizes volatile compound losses and reduces environmental impact compared
to traditional extraction methods. When extracting nicotine from tobacco rhizomes—which typically contain
0.49-0.51% nicotine by dry weight—SFE has demonstrated superior extraction efficiency and purity
compared to conventional methods, particularly when optimized parameters are employed [1]. The resulting
extracts require minimal additional purification, further reducing the overall environmental footprint of the

extraction process.
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Optimized SFE Protocol for Tobacco Rhizomes

Sample Preparation: Begin by drying tobacco rhizomes at 40°C until constant weight is achieved. Grind
the dried material to a uniform particle size of 0.5-1.0 mm using a laboratory mill. For fine rhizomes
(slender branches), the grinding process is particularly crucial as they yield approximately 3.7 times more
nicotine (0.22% yield) compared to rough, woody main roots (0.06% yield) [1]. Note that the cellular
structure of rhizomes can hinder extraction efficiency; therefore, consider implementing an ultrasonic pre-
treatment (30-40 kHz for 20 minutes) to disrupt cell walls and improve nicotine recovery by approximately

one-third.

Extraction Parameters: Implement the following optimized conditions in a supercritical fluid extraction

system:

Pressure: 25 MPa

Temperature: 65°C

Extraction time: 120 minutes

COz2 flow rate: 2.5 L/min (measured as liquid CO2)

Entrainer: 90% ethanol in water (food grade) at a ratio of 1:5 (mass of raw material to volume of
entrainer)

The entrainer selection is critical as nicotine's polarity necessitates a polar cosolvent to achieve efficient
extraction. Ethanol at 90% concentration has demonstrated optimal performance, likely due to its ability to
modify the polarity of supercritical CO2 while maintaining environmental and regulatory acceptability for
subsequent product use. The extraction process should include a static extraction phase (15-20 minutes)

followed by dynamic extraction to maximize contact between the solvent and matrix.

Post-Extraction Processing: Following SFE, collect the nicotine-rich extract in ethanol and concentrate
using a rotary evaporator at 40°C under reduced pressure. The crude extract typically achieves
approximately 61.71% purity, which can be further increased to 97.57% through additional purification
steps such as acid-base extraction or fractional distillation [1]. For quality control, analyze the extract using

GC-MS to confirm nicotine content and identify potential co-extracted compounds.

Table 1: Optimization Parameters for SFE of Nicotine from Tobacco Rhizomes
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. Optimal ]
Parameter Investigated Range o Impact on Yield
Condition
Temperature 45-75°C 65°C Increase from 0.20% to 0.29%
(45% improvement)
Entrainer Ratio 1:1to 17 15 Critical below ratio of 1:5; levels off

Ethanol
Concentration

Ultrasonic Pre-
treatment

(mass:volume)

70-100%

None vs. 20 minutes

SFE Workflow Visualization

(mass:volume)

90% ethanol in
water

Applied (20 min)

above

Unexpected optimal at 90% rather
than 100%

~33% improvement in yield (0.38%
increase)
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SFE Workflow for Nicotine Extraction
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Conventional Solvent Extraction Methods

Industrial-Scale Solvent Extraction

Solvent extraction remains the most widely implemented method for industrial-scale nicotine production
due to its straightforward scalability, relatively low equipment costs, and proven performance across various
production volumes. The fundamental principle relies on the selective dissolution of nicotine from plant
material into an appropriate solvent system, followed by concentration and purification steps to achieve the
desired nicotine purity. The efficiency of solvent extraction is influenced by multiple factors including
solvent polarity, extraction temperature, contact time, and particle size distribution of the tobacco
material. Common solvents employed in industrial settings include ethanol (food or pharmaceutical grade),
methanol (primarily for industrial or laboratory applications), and water (either alone or as a co-solvent
system). Each solvent offers distinct advantages: ethanol provides favorable environmental and regulatory
profiles, methanol demonstrates higher extraction efficiency for certain alkaloids, and water serves as a cost-

effective and safe alternative despite potentially extracting more water-soluble impurities.

The industrial solvent extraction process typically employs stainless steel extraction vessels equipped with
agitation systems to ensure thorough contact between the solvent and tobacco matrix. Following extraction,
the nicotine-rich solution is separated from the solid residue through filtration systems (vacuum or pressure
filters) or centrifugation. Subsequent concentration steps typically involve evaporation technologies such as
rotary evaporators or falling film evaporators, which simultaneously remove and recover solvent for reuse—
a critical consideration for both economic and environmental sustainability. For facilities processing large
volumes of tobacco material, counter-current extraction systems have been implemented to maximize
extraction efficiency while minimizing solvent consumption [2]. These systems arrange multiple extraction
stages in series, with fresh solvent contacting the most extracted material and solute-rich solvent contacting

the freshest feedstock, creating a concentration gradient that drives efficient mass transfer.

Acid-Base Purification Protocol
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Following initial solvent extraction, acid-base purification represents a critical step for achieving the high
purity requirements for pharmaceutical or electronic cigarette applications. This technique exploits the pH-
dependent solubility of nicotine, which exists primarily in its free base form at alkaline pH (volatile and
soluble in organic solvents) and as a water-soluble salt at acidic pH. The process begins with acidification of
the crude extract using hydrochloric acid (typically 1-2 M) to pH 3-4, which converts nicotine to its
protonated form and dissolves it in the aqueous phase while many non-alkaloid impurities remain in the
organic phase or precipitate. The acidified solution is then subjected to liquid-liquid extraction with a non-

polar solvent (e.g., hexane or diethyl ether) to remove residual lipophilic compounds.

The purified nicotine salt is subsequently basified with sodium hydroxide (typically 5-10 M) to pH 10-12,
which converts nicotine back to its free base form. This free base nicotine is then extracted into an
appropriate organic solvent (e.g., dichloromethane or ethyl acetate) through a second liquid-liquid extraction
step. The organic phase containing purified nicotine is separated and dried over anhydrous sodium sulfate
to remove residual water, followed by solvent evaporation under reduced pressure to recover the nicotine.
For applications requiring exceptionally high purity, additional steps such as fractional distillation or
crystallization as nicotine bitartrate may be employed. The entire purification process should be
conducted under temperature-controlled conditions (below 40°C) to prevent nicotine degradation and with
appropriate ventilation and personal protective equipment due to the volatility and toxicity of concentrated

nicotine.

Table 2: Solvent Extraction Methods Comparison for Nicotine Isolation

Optimal . o
Method Temperature Time Advantages Limitations

Solvent
Standard 90% 65-75°C 4-6 hours Simple equipment,  Large solvent
Solvent Ethanol (plus scalable, high yield  volumes, longer
Extraction soaking) extraction time
Acid-Base Water + Ambient (for 2-3 hours High purity (up to Multiple steps,
Purification Organic extraction) 98%), effective solvent handling

solvent impurity removal expertise

required
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Optimal . .
Method Temperature Time Advantages Limitations
Solvent
Industrial Ethanol- 60-80°C Continuous High efficiency, Complex
Counter- water operation solvent recovery, equipment,
current blend suited for bulk higher capital
processing investment
Solvent Extraction Workflow
© 2026 Smolecule. All rights reserved. 8/15 Tech Support


https://www.smolecule.com/products/s599110?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Solvent Extraction & Purification Workflow
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Analytical Sample Preparation for GC-MS Analysis

Sample Preparation for E-Liquid Analysis

Gas chromatography-mass spectrometry (GC-MS) represents the gold standard analytical technique
for nicotine quantification in electronic cigarette liquids and other tobacco products due to its high
sensitivity, selectivity, and ability to confirm compound identity through mass spectral matching. Proper
sample preparation is critical for obtaining accurate and reproducible results, particularly given the complex
matrix of e-liquids which typically contain propylene glycol, vegetable glycerin, flavor compounds, and
nicotine in various formulations. The sample preparation process begins with precise weighing of
approximately 15 mg of e-liquid into a GC vial, followed by addition of 1500 pL. of HPLC-grade methanol
and 15 pL of internal standard solution (quinoline at 50 mg/mL in methanol) [3]. The internal standard serves
to correct for variations in injection volume, instrument response, and sample processing losses, thereby

improving quantitative accuracy.

The sample mixture is then subjected to sonication for 20 minutes to ensure complete dissolution and
homogenization, followed by vortex mixing for 10 seconds at 3000 rpm. For highly viscous e-liquid
samples, slight warming (30-40°C) during sonication may improve dissolution but should be carefully
controlled to prevent nicotine loss or degradation. The prepared samples are stable for at least 24 hours when
stored at 4°C, though immediate analysis is recommended for optimal results. For quality control purposes,
matrix-matched calibration standards should be prepared in parallel using the same solvent system and
containing the same internal standard at identical concentration. These standards should span the expected
concentration range of samples, typically from 0.01 mg/mL to 1.0 mg/mL for nicotine, to ensure accurate

quantification across different product types from nicotine-free to high-strength formulations.
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GC-MS Instrument Parameters and Method Validation

Chromatographic separation is achieved using a 5% phenyl-95% dimethylpolysiloxane capillary column
(30 m x 0.25 mm I.D. x 0.25 pm film thickness) with helium carrier gas maintained at a constant flow rate of
1.0 mL/min. The injection port is configured in split mode (50:1 ratio) at 230°C to prevent column
overload, with an injection volume of 1 pL. The oven temperature program initiates at 80°C (held for 1
minute), then increases at 25°C/min to 245°C (held for 4.5 minutes), resulting in a total run time of
approximately 11 minutes. This temperature profile effectively separates nicotine from potentially interfering
compounds including the internal standard (quinoline) and minor tobacco alkaloids while maintaining
acceptable analysis time for high-throughput laboratories. The mass spectrometer interface is maintained at

280°C, with the ion source temperature set to 180°C.

For optimal sensitivity in nicotine quantification, the mass spectrometer should be operated in selected ion
monitoring (SIM) mode, focusing on the primary quantitation ion for nicotine (m/z 133) and confirmation
ions (m/z 84 and 162), while monitoring quinoline at m/z 102 (quantitation) with confirmation ions at m/z
129 and 161 [3]. Method validation should establish key performance characteristics including linearity
(R% > 0.995), precision (RSD < 5%), accuracy (95-105% recovery), limit of detection (LOD), and limit of
quantification (LOQ). For typical GC-MS systems, the LOD for nicotine falls near 0.001 mg/mL, with LOQ
approximately 0.003 mg/mL, providing sufficient sensitivity for regulatory compliance testing and product
labeling verification. The method should also demonstrate robustness against slight variations in sample
composition, column age, and instrument performance, with system suitability tests conducted regularly

using reference standards.

Table 3: GC-MS Analytical Parameters for Nicotine Quantification

Parameter Specification Purpose/Rationale

Column 5% phenyl-95% dimethylpolysiloxane Optimal separation of nicotine from matrix
(30m x 0.25mm x 0.25um) components

Internal Quinoline (50 mg/mL in methanol, 15 yL  Correction for injection volume and

Standard added) processing variations

Injection 1 pL, split mode (50:1), 230°C Prevents column overload, minimizes non-

volatile residue accumulation
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Parameter Specification Purpose/Rationale
Oven 80°C (1 min) to 245°C at 25°C/min, hold  Balance between resolution (Rs > 1.5) and
Program 4.5 min analysis time (11 min)

| SIM Ions (Nicotine) | Quantitation: m/z 133 Confirmation: m/z 84, 162 | Maximizes sensitivity while
providing confirmation ions for identity verification | | LOD/LOQ | ~0.001 mg/mL / ~0.003 mg/mL |

Sufficient for detecting low-nicotine and nicotine-free products |

Advanced Chromatographic Methods and Emerging
Techniques

UltraPerformance Convergence Chromatography (UPC2-MS/MS)

UltraPerformance Convergence Chromatography (UPC?) coupled with tandem mass spectrometry
represents an emerging green analytical technology that combines the advantages of supercritical fluid
chromatography and traditional liquid chromatography for the analysis of nicotine and related alkaloids. This
technique utilizes supercritical CO2 as the primary mobile phase, significantly reducing consumption of
organic solvents while maintaining excellent separation efficiency. When applied to the analysis of
SPECTRUM Nicotine Research Cigarettes, UPC2-MS/MS demonstrated superior sensitivity compared to
conventional GC-MS methods, enabling quantification of minor tobacco alkaloids that were undetectable by
established CORESTA Recommended Methods [4]. These minor alkaloids—including nornicotine,
anatabine, and anabasine—collectively account for less than 6% of total alkaloid content in tobacco but may
contribute to nicotine's overall pharmacological effects and serve as biomarkers for tobacco use

characterization.

The sample preparation for UPC2-MS/MS analysis follows similar principles to traditional methods but
benefits from enhanced compatibility with the supercritical CO2 mobile phase. Following extraction with
appropriate solvents, samples are typically reconstituted in methanol or methanol-water mixtures compatible
with the UPC? injection system. The method employs atmospheric pressure chemical ionization (APCI)

or electrospray ionization (ESI) in positive ion mode, with multiple reaction monitoring (MRM) transitions
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optimized for each target alkaloid. The UPC? separation typically utilizes specialized columns designed for
supercritical fluid chromatography, such as Torus 2-PIC (100 mm x 3.0 mm, 1.7 pm) or similar stationary
phases, with gradient elution achieved by increasing the percentage of organic co-solvent (typically methanol
with ammonium acetate or formate modifiers) in supercritical COz2. This approach provides exceptional
resolution of structurally similar alkaloids while significantly reducing analysis time compared to
conventional GC methods, making it particularly suitable for high-throughput laboratories analyzing large

sample batches.

Method Comparison and Selection Guidelines

The selection of an appropriate nicotine sample preparation and analysis method depends on multiple factors
including required sensitivity, available instrumentation, sample throughput requirements, and
regulatory considerations. Traditional GC-MS methods offer robust performance with widely available
instrumentation and established regulatory acceptance, while emerging techniques like UPC2-MS/MS
provide enhanced sensitivity and greener chemical profiles. For routine analysis of electronic cigarette
liquids where nicotine represents the primary analyte of interest, GC-MS with SIM detection remains the

most practical approach,

providing sufficient sensitivity for regulatory compliance with relatively straightforward method
development and validation requirements. However, for research applications requiring comprehensive
alkaloid profiling or analysis of products with potentially modified alkaloid composition, UPC2-MS/MS
offers distinct advantages in terms of comprehensive metabolite detection and reduced environmental

impact through minimized solvent consumption.

When establishing nicotine analysis capabilities, laboratories should consider implementing a quality
assurance system incorporating certified reference materials, participation in proficiency testing programs,
and routine analysis of quality control samples. For method validation, key parameters including specificity,
linearity, accuracy, precision, LOD, LOQ, and robustness should be thoroughly documented following
ICH or equivalent guidelines. Additionally, methods should demonstrate acceptable performance with
relevant matrix-matched calibrators to account for potential matrix effects, particularly when analyzing
complex e-liquid formulations with diverse flavor compounds and carrier solvent compositions. As the
regulatory landscape for nicotine-containing products continues to evolve, method flexibility and the ability

to adapt to changing requirements remain critical considerations in technique selection.
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Conclusion

The continuing evolution of nicotine sample preparation techniques reflects the dynamic landscape of
tobacco product regulation, pharmaceutical development, and research into nicotine's pharmacological
effects. This application note has detailed established and emerging methodologies that provide researchers
with robust, reproducible protocols suitable for various applications and sample matrices. As the field
advances, several trends are likely to influence future method development: increasing emphasis on green
chemistry principles that minimize environmental impact through reduced solvent consumption and waste
generation; growing need for comprehensive profiling of minor alkaloids and related compounds that may
influence nicotine's effects; and continuing demand for higher throughput methodologies capable of

supporting product development and regulatory compliance in an expanding market.

The protocols described herein provide a solid foundation for laboratories establishing or expanding nicotine
analysis capabilities. However, method optimization should always consider specific instrument
configurations, sample characteristics, and analytical requirements. As with any analytical procedure,
appropriate quality control measures including the use of certified reference materials, method validation,
and participation in proficiency testing programs remain essential for generating reliable, defensible data. By
selecting the most appropriate sample preparation technique and coupling it with optimized instrumental
analysis, researchers can address the evolving challenges in nicotine quantification across diverse

applications from fundamental research to product regulation and development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Analysis of Nicotine Sample Preparation

Techniques: Application Notes and Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b599110#miotine-sample-preparation-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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